3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid
Description
3-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is a complex organic compound characterized by its unique dibenzoazepine core structure
Properties
IUPAC Name |
3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)22(19)14-7-5-6-13(12-14)21(25)26/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQBQAKKKWHJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dibenzoazepine core, followed by functionalization to introduce the benzoic acid moiety.
Formation of the Dibenzoazepine Core: This step often involves the cyclization of a suitable precursor, such as a biphenyl derivative, under acidic or basic conditions to form the azepine ring.
Oxidation: The dibenzoazepine intermediate is then subjected to oxidation reactions to introduce the keto groups at positions 5 and 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the benzoic acid moiety or the azepine ring, leading to the formation of more complex derivatives.
Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups, which can further react to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its dibenzoazepine core is similar to structures found in various pharmacologically active compounds, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition of specific enzymes or binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzoazepine Derivatives: Compounds like carbamazepine and oxcarbazepine, which are used as anticonvulsants.
Benzoic Acid Derivatives: Compounds such as salicylic acid and its derivatives, which are used in various pharmaceutical and cosmetic applications.
Uniqueness
This detailed overview highlights the significance of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid in scientific research and its potential applications across various domains
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
